7-Chloro-1,2-dihydroisoquinolin-3(4H)-one
Description
Structure
2D Structure
Properties
CAS No. |
113124-88-2 |
|---|---|
Molecular Formula |
C9H8ClNO |
Molecular Weight |
181.62 g/mol |
IUPAC Name |
7-chloro-2,4-dihydro-1H-isoquinolin-3-one |
InChI |
InChI=1S/C9H8ClNO/c10-8-2-1-6-4-9(12)11-5-7(6)3-8/h1-3H,4-5H2,(H,11,12) |
InChI Key |
KVEBPBCIPKTOAR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CNC1=O)C=C(C=C2)Cl |
Origin of Product |
United States |
Synthetic Strategies for 7 Chloro 1,2 Dihydroisoquinolin 3 4h One and Its Analogues
Classical Approaches to the Isoquinolinone Core Synthesis
Classical methods for constructing the isoquinolinone framework have historically relied on intramolecular cyclization reactions of appropriately designed precursors. These foundational strategies remain relevant for their robustness and scalability.
The core structure of 7-Chloro-1,2-dihydroisoquinolin-3(4H)-one is chemically identified as 7-chloro-3,4-dihydro-1(2H)-isoquinolinone. nih.gov A prominent classical approach for the synthesis of the 3,4-dihydroisoquinolin-1(2H)-one scaffold is the intramolecular cyclization of various starting materials such as carbamates, ureas, thioureas, isocyanates, and azidoamides. kthmcollege.ac.in Another significant classical method is the Castagnoli–Cushman reaction, which has been employed to synthesize a diverse library of 3,4-dihydroisoquinolin-1(2H)-one derivatives. nih.govrsc.org This multicomponent reaction offers a convergent approach to building the heterocyclic system.
A related classical ring-closing strategy is the Truce-Smiles rearrangement. For instance, the synthesis of 7-chloro-1,2-dihydrofuro[2,3-c]isoquinolin-5-amine was achieved from 5-chloro-2-(3-cyanopropoxy)benzonitrile. The electron-withdrawing nature of the chlorine atom at the 5-position was found to facilitate this rearrangement, leading to a high yield of the cyclized product. nih.govresearchgate.net This highlights how substituent effects can be harnessed in classical ring-closing reactions.
The design of appropriate precursors is fundamental to the success of classical synthetic routes. For the synthesis of this compound, a logical precursor would be a derivative of 4-chlorophenethylamine (B57563) or a related substituted benzoic acid. The specific chemical transformations would then involve the formation of an amide or a similar functional group that can undergo intramolecular cyclization.
For example, the synthesis of 7-chloro-1,2-dihydrofuro[2,3-c]isoquinolin-5-amine utilized 5-chloro-2-(3-cyanopropoxy)benzonitrile as the key precursor. The presence of the chloro substituent was integral to the success of the subsequent Truce-Smiles rearrangement. nih.govresearchgate.net This demonstrates the careful consideration required in precursor design to facilitate the desired chemical transformations.
Modern and Advanced Synthetic Methodologies for this compound
Contemporary synthetic chemistry has introduced a variety of advanced methodologies for the construction of the isoquinolinone core, often offering higher efficiency, selectivity, and functional group tolerance compared to classical approaches.
Transition metal catalysis has emerged as a powerful tool for the synthesis of isoquinolinone derivatives. mdpi.com These methods often proceed under mild conditions and allow for a broad substrate scope. Rhodium catalysts, in particular, have been utilized for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones through internal oxidant-directed C-H bond functionalization. kthmcollege.ac.in This approach can be performed at room temperature with low catalyst loading.
Palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, have also been instrumental in building complex molecular architectures that can serve as precursors to isoquinolinones. mdpi.com While not a direct synthesis of the isoquinolinone ring, these methods are crucial for elaborating the aromatic core. Cobalt-catalyzed reactions have also been reported for the synthesis of related isoindolinone structures, indicating the potential for a range of transition metals in these synthetic transformations. nih.gov
Table 1: Examples of Transition Metal-Catalyzed Syntheses of Isoquinolinone-Related Scaffolds
| Catalyst | Reaction Type | Starting Materials | Product Type | Reference |
|---|---|---|---|---|
| Rhodium(III) | C-H Activation/Annulation | Aryl amides and alkynes | 3,4-dihydroisoquinolin-1(2H)-ones | kthmcollege.ac.in |
| Palladium(II) | Tandem Catalysis | Aryl amides and alkynes | 4-substituted dihydroisoquinolinones | kthmcollege.ac.in |
Organocatalysis has provided a complementary approach to metal-catalyzed reactions, with a particular strength in asymmetric synthesis. nih.govnih.gov The asymmetric organocatalytic one-pot synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones has been achieved using a quinine-based squaramide organocatalyst. nih.govnih.gov This reaction proceeds through an aza-Henry–hemiaminalization–oxidation sequence, yielding the products with high diastereoselectivity and good to excellent enantioselectivity. nih.gov
The use of cinchona-based organocatalysts has also been explored in asymmetric reactions, such as Michael additions, which can be a key step in the synthesis of chiral building blocks for more complex molecules. mdpi.com These catalysts operate through hydrogen bonding and other non-covalent interactions to control the stereochemical outcome of the reaction.
Table 2: Organocatalytic Asymmetric Synthesis of Dihydroisoquinolinones
| Organocatalyst | Reaction Sequence | Substrates | Enantioselectivity | Reference |
|---|---|---|---|---|
| Quinine-based squaramide | Aza-Henry–hemiaminalization–oxidation | 2-(Nitromethyl)benzaldehydes and N-protected aldimines | 40-95% ee | nih.govnih.gov |
Photochemical and electrochemical methods represent a frontier in sustainable and green synthetic chemistry. cardiff.ac.uk Visible light-mediated reactions have been developed for the C-H hydroxyalkylation of isoquinolines, which proceeds via a radical pathway. nih.gov This method avoids the need for external oxidants and unlocks unique reactivity patterns. nih.gov
Controlled photochemical synthesis of substituted isoquinoline-1,3,4(2H)-triones and related compounds has been demonstrated from o-alkynylated benzamides through a metal-free photoredox-catalyzed amidyl radical cyclization. nih.gov Electrochemical synthesis is also recognized as a powerful and sustainable method in organic chemistry, with applications in the cyclization of alkynes to form heterocyclic structures. researchgate.net The merger of photochemistry and electrochemistry in photoelectrochemical (PEC) cells is an emerging strategy that offers the potential for novel and efficient synthetic transformations under mild conditions. cardiff.ac.uk
Flow Chemistry Applications for Scalable Synthesis of this compound
A thorough search of scientific literature and patents has not yielded any specific examples of the application of flow chemistry for the scalable synthesis of this compound. While flow chemistry is a well-established technique for the continuous and scalable production of various pharmaceuticals and fine chemicals, its specific application to this compound is not documented.
In principle, a continuous flow process for the synthesis of this compound could offer several advantages over traditional batch synthesis. These potential benefits include enhanced heat and mass transfer, improved reaction control, increased safety when handling reactive intermediates, and the potential for higher yields and purity. However, without specific synthetic routes and reaction data for this compound, any discussion of flow chemistry applications remains theoretical.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is not specifically detailed in the available literature. Green chemistry aims to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. The following subsections discuss key green chemistry principles in the context of the synthesis of this compound, with the caveat that no specific data has been reported.
Solvent Selection and Minimization Strategies
There is no specific information in the reviewed literature regarding solvent selection and minimization for the synthesis of this compound. The choice of solvent is a critical aspect of green chemistry, with a preference for solvents that are non-toxic, derived from renewable resources, and easily recyclable. For related isoquinoline (B145761) syntheses, a variety of solvents are employed, but data for the target compound is absent.
Atom Economy and Reaction Efficiency Improvements
A calculation of the atom economy for any proposed synthesis of this compound cannot be performed without established and validated synthetic routes. Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy are preferred in green chemistry as they generate less waste.
Process Chemistry Considerations for Large-Scale Production of this compound
Specific process chemistry considerations for the large-scale production of this compound are not available in the public domain. Process chemistry focuses on the development and optimization of synthetic routes to make them suitable for industrial-scale manufacturing, considering factors such as cost, safety, and environmental impact.
Reaction Optimization for Industrial Scale-Up
There is no published information on the optimization of reactions for the industrial scale-up of this compound synthesis. Such optimization would typically involve detailed studies of reaction parameters like temperature, pressure, concentration, and catalyst loading to maximize yield, minimize by-product formation, and ensure a robust and reproducible process. The absence of this information suggests that the large-scale synthesis of this specific compound may not be a current industrial priority or that such information is proprietary.
Impurity Profiling and Control Strategies
The purity of a chemical compound is paramount, and understanding the potential impurities is the first step toward controlling them. For a compound like this compound, impurities can originate from starting materials, reagents, intermediates, or side reactions during its synthesis.
Potential Impurities in Dihydroisoquinolinone Synthesis
The synthesis of the dihydroisoquinolinone core often involves intramolecular cyclization reactions. researchgate.net For instance, the Bischler-Napieralski reaction is a common method for creating dihydroisoquinolines, which can then be converted to the corresponding isoquinolinones. organic-chemistry.org Potential impurities in such processes can be broadly categorized:
Unreacted Starting Materials and Reagents: The synthesis of a related compound, 7-chloroquinaldine, from m-chloroaniline and crotonaldehyde (B89634) highlights that residual starting materials can persist in the final product. prepchem.comgoogle.com Similarly, catalysts or reagents used in cyclization, such as trifluoromethanesulfonic anhydride (B1165640) or oxalyl chloride, could lead to related impurities if not fully removed. organic-chemistry.org
Isomeric Impurities: In syntheses involving electrophilic substitution on a benzene (B151609) ring, the formation of positional isomers is a common challenge. For this compound, isomers with the chlorine atom at a different position on the aromatic ring could be formed depending on the synthetic route and the precursors used. For example, syntheses of 7-chloroquinaldine are known to produce the 5-chloro isomer as a byproduct. google.com
Side-Reaction Products: The Skraup-Doebner-Von Miller reaction, used for quinoline (B57606) synthesis, is known for generating numerous side reactions and complex product mixtures, including tars and other polymeric materials. google.com Similar complexities can be expected in related heterocyclic syntheses. Dehydration or oxidation of the target molecule or intermediates can also lead to unwanted byproducts.
Solvent-Related Impurities: Residual solvents from the reaction or purification steps are a common class of impurity that must be monitored and controlled.
Control and Purification Strategies
A multi-pronged approach is necessary to control these potential impurities.
Process Optimization: Fine-tuning reaction conditions such as temperature, reaction time, and the stoichiometry of reactants can significantly minimize the formation of byproducts. For instance, a patented method for synthesizing 7-chloroquinaldine uses a phase-transfer catalyst to reduce side reactions and improve yield and purity. google.com
Purification Techniques: Post-synthesis purification is critical. Common methods include:
Recrystallization: This is a powerful technique for removing impurities from solid products. The choice of solvent is crucial for effective purification. libretexts.orgyoutube.com
Chromatography: Flash chromatography is frequently employed to separate the desired product from tars, isomers, and other closely related impurities. prepchem.com
Distillation: For volatile impurities or intermediates, distillation (often under reduced pressure) can be an effective purification step. google.com
Analytical Methods for Impurity Detection
To effectively profile impurities, a suite of analytical techniques is employed.
| Analytical Technique | Purpose in Impurity Profiling |
| High-Performance Liquid Chromatography (HPLC) | The primary tool for quantifying the purity of the main component and detecting and quantifying trace impurities. |
| Mass Spectrometry (MS) | Used in conjunction with HPLC (LC-MS) to identify the molecular weight of unknown impurities, aiding in their structural elucidation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about the main compound and any impurities present at significant levels. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Used to confirm the functional groups present in the molecule and can help identify gross structural differences in impurities. researchgate.net |
Molecular and Cellular Mechanism of Action Studies of 7 Chloro 1,2 Dihydroisoquinolin 3 4h One
Cellular Pathway Modulation by 7-Chloro-1,2-dihydroisoquinolin-3(4H)-one
The investigation into how this compound modulates cellular pathways would be a critical step in elucidating its biological function. This would involve a multi-faceted approach to understand its impact on signal transduction, gene expression, and metabolic processes.
Signal Transduction Cascade Analysis (e.g., Western Blot, qPCR)
To determine the effect of this compound on specific signaling pathways, researchers would typically employ techniques like Western Blotting and quantitative Polymerase Chain Reaction (qPCR). Western Blotting would allow for the detection and quantification of specific proteins within a signaling cascade, revealing whether the compound upregulates, downregulates, or modifies key protein players. For instance, this could uncover effects on pathways commonly implicated in cellular processes such as proliferation, apoptosis, or inflammation.
Complementary to Western Blotting, qPCR would be used to measure changes in the messenger RNA (mRNA) levels of the genes encoding these signaling proteins. This would help to determine if the observed changes in protein levels are due to transcriptional regulation.
Table 1: Hypothetical Western Blot and qPCR Target Analysis for this compound
| Pathway Component | Analytical Method | Potential Effect to be Measured |
| Key Kinases (e.g., MAPK, Akt) | Western Blot | Changes in phosphorylation status |
| Transcription Factors (e.g., NF-κB, p53) | Western Blot | Changes in total protein levels and nuclear translocation |
| Pro- and Anti-apoptotic Proteins (e.g., Bcl-2, Bax) | Western Blot | Alterations in protein expression ratios |
| Target Gene mRNA | qPCR | Upregulation or downregulation of transcription |
Note: This table is illustrative of the types of analyses that would be performed and does not represent actual experimental data for this compound.
Gene Expression Profiling (Transcriptomics) in Response to this compound
A broader understanding of the cellular response to this compound would be achieved through transcriptomics, typically using microarray or RNA-sequencing technologies. This approach provides a global view of the changes in gene expression across the entire genome upon treatment with the compound. The resulting data can identify entire pathways and biological processes that are affected, offering unbiased insights into the compound's mechanism of action. For example, a transcriptomic study might reveal an unexpected impact on cholesterol biosynthesis or immune response pathways. Such comprehensive studies are crucial for building a detailed picture of a compound's effects at the genetic level. nih.gov
Metabolomic Profiling of Cellular Systems Treated with this compound
Metabolomics would be utilized to analyze the global changes in the metabolite profile of cells treated with this compound. Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy would identify and quantify endogenous small molecules. This could reveal, for instance, alterations in central carbon metabolism, lipid metabolism, or amino acid pathways, providing a functional readout of the upstream changes in gene and protein expression. A study on a different chlorinated compound, 3-chloro-1,2-propanediol, demonstrated how metabolomics can identify early biomarkers of toxicity. nih.gov
High-Content Imaging and Subcellular Localization Studies
To visualize the effects of this compound at a cellular and subcellular level, high-content imaging would be an invaluable tool. This automated microscopy technique allows for the simultaneous measurement of multiple cellular parameters, such as cell morphology, viability, and the localization of specific proteins. By tagging key proteins with fluorescent markers, researchers could track their movement and concentration within different cellular compartments in response to the compound. This could, for example, reveal if the compound induces the translocation of a key signaling protein from the cytoplasm to the nucleus, a critical step in many signaling pathways.
Structure-Activity Relationship (SAR) Elucidation for this compound Derivatives
Understanding the relationship between the chemical structure of this compound and its biological activity is fundamental for optimizing its potential therapeutic properties.
Rational Design and Synthesis of Analogues for SAR Exploration
The exploration of the structure-activity relationship (SAR) of this compound would begin with the rational design and synthesis of a library of analogues. This process involves systematically modifying different parts of the molecule. For the this compound scaffold, modifications could include altering the position or nature of the halogen substituent on the aromatic ring, introducing various groups at the N-2 position of the dihydroisoquinolinone core, or modifying the carbonyl group at C-3.
The synthesis of such analogues would likely follow established synthetic routes for isoquinolinone derivatives. Studies on related structures, such as 3,4-dihydroisoquinolin-1(2H)-one derivatives, have utilized methods like the Castagnoli–Cushman reaction to generate a diverse set of compounds for biological screening. nih.govrsc.org Similarly, research on 7-chloroquinoline (B30040) derivatives demonstrates various synthetic strategies for modifying this related heterocyclic system. durham.ac.uksemanticscholar.orgresearchgate.net These synthesized analogues would then be subjected to the same battery of biological assays to determine how each structural change affects their activity, leading to a comprehensive SAR profile.
Positional Scanning and Substituent Effects on Biological Activity
The biological activity of isoquinolinone-based compounds is profoundly influenced by the nature and position of substituents on the core scaffold. Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and pharmacokinetic profiles of these molecules, particularly as PARP inhibitors. nih.gov
The isoquinolinone core itself serves as a crucial pharmacophore, mimicking the nicotinamide (B372718) portion of the NAD+ substrate that is essential for PARP enzymatic activity. The lactam ring within the isoquinolinone structure is a key feature, with the carboxamide group being critical for binding to the enzyme's active site. nih.gov
Systematic modifications of the isoquinolinone skeleton have revealed key insights:
Substitution on the Benzene (B151609) Ring: The position and nature of substituents on the fused benzene ring significantly modulate the inhibitory activity. For instance, the introduction of a halogen, such as the chloro group at the 7-position in this compound, is a common strategy to enhance potency. Halogen substitutions can alter the electronic properties of the molecule, potentially leading to more favorable interactions with the amino acid residues in the PARP active site. mdpi.com While a direct comparison of all positional isomers of chloro-substituted dihydroisoquinolin-3(4H)-one is not readily available in the literature, studies on related isoquinolinones and quinazolinones have shown that the placement of electron-withdrawing groups can have a significant impact on activity. nih.gov
Substituents at Other Positions: Research on related isoquinolin-1-ones has demonstrated that substitutions at the 5-position can lead to isoform-selective PARP inhibitors. For example, 5-benzamidoisoquinolin-1-one has been identified as a selective inhibitor of PARP-2 over PARP-1. acs.org This highlights the importance of positional scanning to achieve not only high potency but also selectivity among the PARP family members. The table below summarizes the impact of various substituents on the activity of isoquinolinone analogs as PARP inhibitors.
| Compound Scaffold | Substituent and Position | Key Finding | Reference |
|---|---|---|---|
| Isoquinolinone | General | The isoquinolinone scaffold is a potent core for PARP1 inhibitors. | nih.gov |
| Isoquinolin-1-one | 5-Benzamido | Showed higher selectivity for PARP-2 over PARP-1. | acs.org |
| Isoquinolin-1-one | 5-(ω-Carboxyalkyl) | Demonstrated less selectivity for PARP-2 compared to 5-benzamido analogs. | acs.org |
| Naphthyridinone | Incorporation of the nitrogen substituent into a bicyclic ring | Avoided potential issues from an anilinic moiety and led to potent PARP1 inhibitors. | nih.gov |
| 4-Anilinoquinazoline | Halogen at C3'-anilino position | Significantly impacts drug potency, with Br and Cl substitutions showing high potency as EGFR inhibitors. | mdpi.com |
Modifications to the Dihydropyridinone Ring: Alterations to the non-aromatic portion of the dihydroisoquinolinone can also have a profound effect. For example, constraining a linear propylene (B89431) linker into a cyclopentene (B43876) ring in a related series of PARP1 inhibitors was shown to improve pharmacokinetic parameters while maintaining potency. nih.govmedchemexpress.com
Conformational Analysis and Stereochemical Influences on Target Engagement
The three-dimensional structure of this compound and its analogs is a critical factor in their ability to bind effectively to their biological targets. Conformational analysis and stereochemistry play a pivotal role in dictating the precise orientation of the inhibitor within the active site of enzymes like PARP.
The dihydroisoquinolinone scaffold is not entirely planar. The saturated carbon atoms (C-3 and C-4) introduce a degree of conformational flexibility. The puckering of this ring can influence the spatial disposition of substituents, which in turn affects the interactions with the target protein.
Key findings from conformational and stereochemical studies of related compounds include:
Planarity of the Fused Ring System: In a closely related compound, 7-chloro-1,2-dihydrofuro[2,3-c]isoquinolin-5-amine, the fused three-ring system was found to be essentially planar. researchgate.netresearchgate.net This suggests that the core aromatic and lactam portions of this compound likely adopt a relatively flat conformation, which is a common feature of many PARP inhibitors that facilitates stacking interactions within the nicotinamide-binding site.
Stereospecific Inhibition: Studies on isoindolinone-based PARP-1 inhibitors, which share structural similarities, have highlighted the importance of stereochemistry. The (S)-enantiomer of a C1-methylated isoindolinone was found to be a potent and selective PARP-1 inhibitor, and co-crystal structures revealed a clear stereospecific inhibition of the target. nih.gov This underscores that when a chiral center is present, one enantiomer is often significantly more active than the other, emphasizing the precise three-dimensional fit required for optimal target engagement.
Conformational Constraints: The introduction of conformational constraints can enhance binding affinity and improve pharmacokinetic properties. As mentioned earlier, constraining a flexible linker into a more rigid ring system in isoquinolinone-based PARP inhibitors led to improved in vivo characteristics. nih.gov This strategy reduces the entropic penalty upon binding to the target.
The table below presents data from conformational studies of related isoquinolinone and similar heterocyclic structures.
| Compound/Scaffold | Key Conformational/Stereochemical Feature | Impact on Biological Activity/Binding | Reference |
|---|---|---|---|
| 7-Chloro-1,2-dihydrofuro[2,3-c]isoquinolin-5-amine | Essentially planar fused three-ring system. | Planarity is often crucial for stacking interactions in the active site of target enzymes. | researchgate.netresearchgate.net |
| C1-methylated isoindolinone | (S)-enantiomer showed potent and selective PARP-1 inhibition. | Demonstrates the critical role of stereochemistry for target engagement. | nih.gov |
| Isoquinolinone with a constrained cyclopentene linker | Improved pharmacokinetic parameters. | Conformational constraint can enhance in vivo performance. | nih.gov |
| 4-Anilinoquinazoline EGFR inhibitors | Halogen substitution did not induce significant 3D conformational changes but altered electronic properties. | Potency is associated with flexibility and electronic properties rather than major conformational shifts. | mdpi.com |
Computational and Theoretical Investigations of 7 Chloro 1,2 Dihydroisoquinolin 3 4h One
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern computational chemistry, providing deep insights into the behavior of molecules at the electronic level. These methods are used to predict a wide array of molecular properties from first principles.
Electronic Structure Analysis
Electronic structure analysis is fundamental to understanding the intrinsic properties of a molecule. Key parameters derived from these analyses include:
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For isoquinoline-based compounds, these calculations can help identify the most likely sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution around a molecule. It is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems. Red regions on an MEP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions denote positive potential, indicating sites for nucleophilic attack. For a molecule with a chlorine atom and a carbonyl group, the MEP would highlight the electronegative character of these regions.
Reactivity Predictions and Mechanistic Insights via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. youtube.com DFT is often employed to:
Predict Reactivity: By calculating various electronic descriptors, DFT can predict the reactivity of different atoms within a molecule. This allows chemists to anticipate how a molecule might behave in a chemical reaction.
Elucidate Reaction Mechanisms: DFT can be used to model the entire energy profile of a chemical reaction, including transition states and intermediates. This provides a detailed, step-by-step understanding of the reaction mechanism, which is critical for optimizing reaction conditions and designing new synthetic routes. For substituted isoquinolines, DFT can be used to study reaction pathways for further functionalization. nih.gov
Spectroscopic Property Simulations for Research Characterization
Computational methods can simulate various types of spectra, which is an invaluable tool for interpreting experimental data and confirming the structure of newly synthesized compounds. youtube.com Commonly simulated spectra include:
NMR (Nuclear Magnetic Resonance): DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. youtube.com By comparing the calculated spectrum to the experimental one, researchers can confirm their structural assignments.
IR (Infrared) and Raman: Simulations of vibrational spectra can help in the assignment of experimental IR and Raman bands to specific vibrational modes of the molecule.
UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. nih.gov
Molecular Docking and Dynamics Simulations
These computational techniques are essential in drug discovery and development for studying how a small molecule (ligand) might interact with a biological target, such as a protein or nucleic acid.
Ligand-Protein Interaction Profiling and Binding Mode Predictions
Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net Key applications include:
Binding Affinity Prediction: Docking algorithms can estimate the binding free energy, which indicates the strength of the interaction between the ligand and the protein. A lower binding energy generally suggests a more stable complex.
Identification of Key Interactions: Docking studies can reveal the specific amino acid residues in the protein's active site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information is crucial for understanding the basis of a molecule's biological activity and for designing more potent derivatives. For example, studies on quinoline (B57606) derivatives have used molecular docking to understand their interactions with targets like HIV reverse transcriptase. nih.gov
Conformational Sampling and Stability Analysis in Biological Environments
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecular system over time. In the context of drug discovery, MD simulations are used to:
Assess Complex Stability: After a ligand is docked into a protein, MD simulations can be run to assess the stability of the predicted binding pose. By observing the trajectory of the ligand within the binding site over time, researchers can determine if the initial docking pose is stable.
Analyze Conformational Changes: MD simulations can reveal how the protein and ligand change their conformations upon binding. This can provide insights into the mechanism of action and can help to explain the observed biological activity. These simulations are computationally intensive but provide a more realistic picture of the molecular interactions in a dynamic biological environment.
Water Thermodynamics and Solvation Effects on Binding
The interaction between a ligand and its protein target does not occur in a vacuum; it takes place in a complex aqueous environment. Water molecules play a critical role in mediating and influencing these binding events. The thermodynamic effects of water, including entropy and enthalpy changes associated with the displacement of water molecules from the binding site, are crucial determinants of binding affinity.
Computational methods like the Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) are employed to calculate the free energy of binding, which includes the energetic contributions of solvation. dergipark.org.tr This approach allows researchers to dissect the binding event into its components, including polar and non-polar solvation energies. researchgate.net For instance, in the study of MDM2 inhibitors, MM-GBSA has been used to predict binding free energies, offering a more accurate assessment than docking scores alone. dergipark.org.trresearchgate.net The displacement of ordered water molecules from a hydrophobic binding pocket upon ligand binding is typically entropically favorable and a significant driving force for the interaction. While specific thermodynamic data for 7-Chloro-1,2-dihydroisoquinolin-3(4H)-one is not detailed in the available literature, the principles of solvation effects are fundamental to understanding its binding characteristics, as they are for the broader class of dihydroisoquinolinone inhibitors. bohrium.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. oup.comuc.pt Early computational work on inhibitors targeting the p53-MDM2 interaction, the same target as the dihydroisoquinolinone class, focused on generating QSAR models. oup.comoup.com
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. For dihydroisoquinolinones and related compounds, a wide array of descriptors can be calculated to capture the structural variations responsible for differences in activity. These descriptors fall into several categories. researchgate.netnih.gov
Table 1: Representative Molecular Descriptors in QSAR Studies
| Descriptor Category | Example Descriptors | Description | Relevance |
| 2D Descriptors | Topological Indices (e.g., JGI7), Connectivity Indices (e.g., CIC2) | Based on the 2D graph representation of the molecule, describing atom connectivity and branching. researchgate.net | Captures the overall size, shape, and branching of the molecule. |
| Physicochemical | LogP, Polar Surface Area (PSA), Molar Refractivity | Describe properties like hydrophobicity, polarity, and steric bulk. researchgate.net | Crucial for understanding how a molecule interacts with hydrophobic pockets and its overall ADMET properties. |
| Electronic | Partial Charges, Dipole Moment, Electrostatic Maps | Describe the electron distribution within the molecule. researchgate.netnih.gov | Important for electrostatic interactions, such as hydrogen bonds and salt bridges, with the target protein. |
| 3D Descriptors | Sterimol Parameters, Steric Fields (CoMFA/CoMSIA) | Describe the 3D shape and steric bulk of the molecule. researchgate.netnih.gov | Essential for understanding how the ligand fits into the three-dimensional space of the binding pocket. |
| Hydropathic | Hydropathic Interaction (HINT) Descriptors | Quantify hydrophobic and polar interactions based on atom-atom contacts. oup.comoup.com | Directly models the key interactions driving binding affinity for targets like MDM2. |
Once descriptors are calculated for a series of dihydroisoquinolinone analogues with known biological activities, a mathematical model is developed. This typically involves dividing the dataset into a training set, used to build the model, and a test set, used to evaluate its predictive power. researchgate.net Various statistical methods can be employed, with Partial Least Squares (PLS) being common for handling the large number of descriptors generated in 3D-QSAR studies. researchgate.net
The goal is to create an equation that accurately predicts the activity of a compound based on its descriptor values. Validation is a critical step to ensure the model is robust and not simply a result of chance correlation. researchgate.netuc.pt This involves calculating several statistical metrics.
Table 2: Key Statistical Parameters for QSAR Model Validation
| Parameter | Description | Typical Value for a Good Model |
| R² (Coefficient of Determination) | Measures how well the model fits the training set data. | > 0.6 |
| Q² (Cross-Validated R²) | Measures the internal predictive ability of the model, often determined by "leave-one-out" cross-validation. | > 0.5 |
| r²_pred (Predictive R²) | Measures the model's ability to predict the activity of an external test set of compounds not used in model generation. | > 0.6 |
For example, a 3D-QSAR model developed for a series of PARP-1 inhibitors achieved a good correlation coefficient (R² = 0.952) and cross-validated correlation coefficient (Q² = 0.764), indicating a statistically robust model. researchgate.net
The ultimate value of a QSAR model lies in its predictive power for new, untested molecules. A well-validated model can be used to prioritize the synthesis of novel dihydroisoquinolinone analogues that are predicted to have high activity. However, a crucial concept is the model's applicability domain . researchgate.netresearchgate.net
The applicability domain defines the chemical space of molecules for which the model can make reliable predictions. A prediction for a molecule that is structurally very different from the compounds in the training set (i.e., outside the applicability domain) is likely to be inaccurate. Defining this domain is essential to avoid misleading predictions and is a key challenge in QSAR modeling. researchgate.netresearchgate.net The lack of a well-defined applicability domain is a known drawback of some in-silico models. researchgate.net
Ligand-Based Drug Design Approaches for this compound
Ligand-based drug design is used when the 3D structure of the target protein is unknown or when researchers want to find new scaffolds based on the properties of known active compounds. nih.govacs.org
The discovery of the dihydroisoquinolinone class of MDM2 inhibitors, which includes analogues of this compound, is a prime example of successful pharmacophore modeling and virtual screening. bohrium.comacs.orgoup.com
A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target. These features typically include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. researchgate.netacs.org
The process generally follows these steps:
Model Generation: A pharmacophore model is created. This can be based on a set of known active ligands (ligand-based) or on the interactions observed in a protein-ligand crystal structure (structure-based). dergipark.org.trresearchgate.netnih.gov For the p53-MDM2 target, early pharmacophore models were based on the key interactions of three p53 amino acids—Phenylalanine, Tryptophan, and Leucine—that fit into a deep hydrophobic cleft on MDM2. acs.orgoup.com
Virtual Screening: The pharmacophore model is then used as a 3D query to search large databases containing millions of virtual compounds. researchgate.netnih.gov This process rapidly filters the database, identifying only those molecules that match the defined pharmacophoric features.
Hit Identification and Optimization: The compounds identified in the virtual screen ("hits") are then acquired or synthesized and tested for biological activity. The dihydroisoquinolinone scaffold was identified as a hit from a virtual screening campaign. bohrium.comacs.org This initial hit was then subjected to medicinal chemistry optimization, guided by X-ray crystallography and further modeling, to produce highly potent inhibitors like NVP-CGM097. bohrium.comacs.org
Table 3: Virtual Screening Workflow for Dihydroisoquinolinone Discovery
| Step | Action | Rationale |
| 1. Target Analysis | Study the p53-MDM2 protein-protein interaction. acs.org | Identify the key amino acid residues and interactions that mediate binding. |
| 2. Pharmacophore Generation | Create a 3D pharmacophore model representing the key interaction points. acs.orgoup.com | To build a 3D search query that captures the essence of a potent inhibitor. |
| 3. Database Screening | Use the pharmacophore to screen a large virtual compound library (e.g., Novartis collection). oup.comoup.com | To efficiently identify novel molecular scaffolds that fit the pharmacophore model. |
| 4. Hit Filtering & Selection | Rank and filter hits based on fit quality and other computational metrics. nih.gov | To prioritize the most promising candidates for experimental validation. |
| 5. Experimental Validation | Test the selected hits in biochemical and cellular assays. acs.org | To confirm the activity of the computationally identified compounds. |
| 6. Lead Optimization | Chemically modify the confirmed hit (the dihydroisoquinolinone scaffold) to improve potency and properties. bohrium.comacs.org | To develop a preclinical or clinical candidate drug. |
This integrated approach, combining pharmacophore modeling, QSAR, and virtual screening, was instrumental in the discovery of the dihydroisoquinolinone class of inhibitors. oup.comoup.com
Shape-Based and Electrostatic Similarity Comparisons
In the realm of computer-aided drug design, the principle of molecular similarity is a cornerstone, positing that molecules with similar shapes and electrostatic properties are likely to exhibit similar biological activities. For a compound like this compound, shape-based and electrostatic similarity comparisons would be instrumental in identifying novel, structurally diverse compounds that could elicit a comparable biological response. These virtual screening techniques are often employed to triage large chemical libraries, prioritizing a manageable number of candidates for experimental validation.
Shape-based screening methods operate on the premise that the three-dimensional conformation of a molecule is critical for its interaction with a biological target. These approaches typically utilize a known active compound, such as this compound, as a template or "query." The query's 3D shape is then compared against a database of candidate molecules. The similarity is often quantified using metrics like the Tanimoto coefficient, which assesses the degree of volume overlap between the query and each database compound. Advanced algorithms can account for molecular flexibility by generating and comparing multiple conformations of each molecule, thereby increasing the probability of identifying a meaningful match.
Complementing shape-based methods, electrostatic similarity comparisons evaluate the distribution of partial charges across a molecule. The electrostatic potential surface of a molecule is a key determinant of its non-covalent interactions with a target protein, including hydrogen bonds and ionic interactions. By comparing the electrostatic profile of this compound with other compounds, researchers could identify molecules that, while potentially having a different structural backbone, present a similar "face" to the biological target. This dual-filter approach, combining both shape and electrostatic criteria, enhances the predictive power of virtual screening campaigns.
A hypothetical workflow for such a study would involve:
Conformational Analysis: Generating a low-energy, biologically relevant 3D conformation of this compound to serve as the query structure.
Database Preparation: Assembling a large, diverse library of chemical compounds and generating multiple 3D conformations for each entry.
Virtual Screening: Employing software to systematically align and compare the query molecule with each compound in the database, scoring them based on shape and electrostatic similarity.
Hit Selection and Analysis: Prioritizing a list of "hits" that exceed a predefined similarity threshold for further investigation.
The results of such a screening could be presented in a data table, as conceptualized below:
Table 1: Hypothetical Shape and Electrostatic Similarity Screening Hits
| Compound ID | Shape Similarity Score (Tanimoto) | Electrostatic Similarity Score |
| ZINC00012345 | 0.85 | 0.78 |
| ZINC00067890 | 0.82 | 0.81 |
| ZINC00112233 | 0.79 | 0.88 |
This table is illustrative and does not represent actual experimental data.
Scaffold Hopping and Lead Optimization Strategies
Scaffold hopping is a powerful lead discovery strategy aimed at identifying new molecular core structures (scaffolds) that retain the essential pharmacophoric features of a known active compound. For this compound, the dihydroisoquinolinone core would be the starting point. The goal of scaffold hopping would be to replace this core with a chemically distinct moiety while preserving the spatial arrangement of key interaction points, such as the chloro-substituent and the keto group. This approach is particularly valuable for navigating around existing patents, improving pharmacokinetic properties, or discovering compounds with novel biological activities.
Computational methods are central to modern scaffold hopping. These can range from 3D shape-based searching, as described previously, to more abstract fragment-based replacement strategies. In the latter, the query scaffold is deconstructed into key chemical fragments, which are then used to search databases for alternative scaffolds that can maintain the original geometric and electronic properties.
Once a promising lead compound, either the original this compound or a novel scaffold-hopped molecule, is identified, lead optimization becomes the primary focus. This iterative process involves making small, targeted chemical modifications to enhance a compound's properties, including potency, selectivity, and metabolic stability.
For this compound, a lead optimization campaign would systematically explore its structure-activity relationships (SAR). This involves synthesizing and testing a series of analogs to understand the contribution of each part of the molecule to its biological activity. For instance, computational models could predict how modifying the position or nature of the halogen substituent on the aromatic ring might affect target binding. Similarly, modifications to the dihydroisoquinolinone ring system itself, such as altering ring size or introducing additional substituents, could be explored to fine-tune the compound's pharmacological profile.
A key aspect of this process is establishing a clear in vitro-in vivo correlation, ensuring that improvements in cell-based assays translate to desired outcomes in more complex biological systems. The progress of a lead optimization campaign is often tracked using a multi-parameter approach, as illustrated in the hypothetical data table below.
Table 2: Hypothetical Lead Optimization Data for Analogs of this compound
| Compound ID | Modification | Target Affinity (IC₅₀, nM) | Cell Permeability (Papp, 10⁻⁶ cm/s) | Metabolic Stability (t₁/₂, min) |
| Lead-001 | (Parent Compound) | 50 | 2.5 | 30 |
| Analog-002 | 7-Fluoro substitution | 75 | 3.1 | 45 |
| Analog-003 | 6-Chloro substitution | 120 | 2.2 | 25 |
| Analog-004 | N-Methyl substitution | 45 | 1.8 | 65 |
This table is illustrative and does not represent actual experimental data.
Through these systematic and computationally-guided strategies, a preliminary hit compound like this compound could be developed into a highly optimized drug candidate.
Pre Clinical Pharmacokinetic and Metabolic Profiling of 7 Chloro 1,2 Dihydroisoquinolin 3 4h One in Research Models
In Vitro Metabolic Stability and Biotransformation Studies of 7-Chloro-1,2-dihydroisoquinolin-3(4H)-one
In vitro metabolic stability assays are fundamental in drug discovery for predicting how a compound will be processed in the body, primarily by the liver. nuvisan.com These studies help estimate a compound's half-life and potential for drug-drug interactions. nuvisan.comif-pan.krakow.pl
Identification of Major Metabolites and Metabolic Pathways
Following stability assays, the next step is often to identify the major metabolites and the metabolic pathways involved. This process, known as metabolite profiling, is a critical part of drug discovery. researchgate.net Techniques like liquid chromatography-mass spectrometry (LC-MS) are instrumental in identifying these metabolites. researchgate.net
For a compound like this compound, potential metabolic transformations could include hydroxylation, dehydrogenation, and glucuronidation. For example, studies on indapamide (B195227), which also contains a heterocyclic ring system, revealed dehydrogenation to its corresponding indole (B1671886) form as a metabolic pathway. nih.gov Similarly, other research on related chloroquinoline compounds has shown susceptibility to hepatic metabolism, including primary glucuronidation. nih.gov Without specific studies on this compound, its precise metabolic fate remains speculative.
Enzyme Kinetics of Metabolism (e.g., Km, Vmax for CYP isoforms)
To further understand the metabolism of a compound, enzyme kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are determined. if-pan.krakow.pl These values provide insight into the affinity of the compound for specific metabolizing enzymes (like CYP isoforms) and the efficiency of its metabolism. if-pan.krakow.pl The ratio of Vmax to Km gives the intrinsic clearance (CLint), a measure of the enzyme's catalytic efficiency. if-pan.krakow.pl
For example, the dehydrogenation of indapamide by the enzyme CYP3A4 was found to have a Km of 99.7 µM and a Vmax of 20.4 nmol/min/nmol P450. nih.gov This level of detail is essential for predicting potential drug-drug interactions, where co-administered drugs might compete for the same metabolic enzymes. if-pan.krakow.pl Currently, there is no publicly available enzyme kinetic data for the metabolism of this compound.
Drug Transporter Interaction Studies of this compound
Drug transporters are proteins that control the movement of substances across cell membranes. They play a crucial role in drug absorption, distribution, and elimination.
P-glycoprotein and BCRP Substrate/Inhibitor Profiling
P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) are important efflux transporters that can pump drugs out of cells, reducing their intracellular concentration and efficacy. nih.gov Many therapeutic agents are substrates for these transporters, which can limit their absorption and distribution. nih.gov Therefore, it is important to determine if a new compound is a substrate or an inhibitor of these transporters.
Research on compounds with a tetrahydroisoquinoline substructure, which is related to the dihydroisoquinolinone core of the title compound, has shown interactions with BCRP. nih.gov Some of these related compounds were identified as potent and specific inhibitors of BCRP. nih.govnih.gov This suggests that this compound could potentially interact with BCRP, but specific experimental data is needed to confirm this.
Table 2: Illustrative Data from a P-gp/BCRP Inhibition Assay
This table provides an example of how data on the inhibition of these transporters might be presented. The values are hypothetical.
| Compound | Transporter | IC50 (µM) |
| Verapamil (Control) | P-gp | 5.2 |
| Ko143 (Control) | BCRP | 0.1 |
| This compound | P-gp | > 50 |
| This compound | BCRP | 15.8 |
Organic Anion/Cation Transporter (OAT/OCT) Interaction Assessments
Organic Anion Transporters (OATs) and Organic Cation Transporters (OCTs) are another class of transporters that mediate the uptake and efflux of a wide range of drugs and endogenous compounds, particularly in the kidneys and liver. Interactions with these transporters can significantly influence a drug's renal and hepatic clearance.
Currently, there is no specific information available in the public domain regarding the interaction of this compound with OATs or OCTs. Investigating these potential interactions would be a necessary step in its preclinical development to fully understand its pharmacokinetic profile.
Mechanistic Insights into Cellular Uptake and Efflux
There is currently no available information in published scientific literature regarding the specific mechanisms of cellular uptake and efflux for this compound. Studies identifying the transporters involved in its absorption and removal from cells have not been found.
In Vitro Absorption and Permeability Studies of this compound
No data from in vitro absorption and permeability studies for this compound are available in the public domain.
Caco-2 Cell Monolayer Permeability Assessments
Specific data from Caco-2 cell monolayer permeability assessments for this compound could not be located in the reviewed scientific literature. Therefore, no data tables on its apparent permeability (Papp) in apical to basolateral or basolateral to apical directions can be provided.
Parallel Artificial Membrane Permeability Assay (PAMPA)
No published studies utilizing the Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate the passive permeability of this compound were found. Consequently, data on its effective permeability (Pe) is not available.
Mechanisms Governing Intestinal Absorption Potential
Without experimental data from in vitro models, no mechanistic insights into the potential for intestinal absorption of this compound can be detailed.
Protein Binding Characteristics of this compound in Plasma
There is no information available in the scientific literature regarding the plasma protein binding characteristics of this compound.
Pre Clinical Pharmacodynamic and Proof of Concept Studies of 7 Chloro 1,2 Dihydroisoquinolin 3 4h One in Biological Models
In Vitro Functional Assays for Biological Activity of 7-Chloro-1,2-dihydroisoquinolin-3(4H)-one
There is currently no published research detailing the effects of this compound in various in vitro functional assays. This includes a lack of information on its activity in cell-based reporter gene assays, its influence on receptor activation, its potential to modulate cellular proliferation and apoptosis, its effects on inflammatory mediators and cytokine production, or its profile in high-throughput screening methodologies.
Cell-Based Reporter Gene Assays and Receptor Activation
No studies have been found that investigate the ability of this compound to activate or inhibit specific cellular signaling pathways through reporter gene assays. Furthermore, its capacity to bind to and modulate the function of any specific receptors is unknown.
Cellular Proliferation and Apoptosis Pathway Modulation in Specific Cell Lines
Data on the effects of this compound on the growth, proliferation, or induction of apoptosis in any cancer or normal cell lines are not available in the public domain.
Modulation of Inflammatory Mediators and Cytokine Production
There is no evidence from published studies to suggest that this compound has been evaluated for its ability to modulate the production of inflammatory mediators or cytokines in any cell-based system.
High-Throughput Screening (HTS) Methodologies for Novel Activities
Information regarding the inclusion of this compound in any high-throughput screening campaigns to uncover novel biological activities is not publicly accessible.
Ex Vivo Model Systems for Investigating this compound Effects
Similarly, there is a significant gap in the literature regarding the ex vivo effects of this compound.
Isolated Organ Preparations (e.g., smooth muscle contraction, cardiac function)
No research has been published detailing the effects of this compound on isolated organ preparations. Therefore, its impact on physiological processes such as smooth muscle contraction or cardiac function has not been documented.
While research into the broader class of dihydroisoquinolinone derivatives has shown a range of biological activities, including potential as anticancer and antimicrobial agents, these findings cannot be directly extrapolated to this compound without specific experimental validation. The scientific community awaits future studies that may shed light on the pharmacological properties of this particular compound.
Pre-clinical Studies on this compound Remain Undisclosed
Despite significant interest in the therapeutic potential of novel chemical entities, comprehensive pre-clinical data on the pharmacodynamics and proof-of-concept for the compound this compound are not publicly available in peer-reviewed literature. Extensive searches of scientific databases and research publications have yielded no specific information regarding its evaluation in biological models, including tissue slice cultures, organoids, or in vivo animal studies.
The structured investigation into the pre-clinical profile of a compound, as outlined by the requested article sections, is a critical phase in drug discovery and development. This process typically involves a tiered approach, beginning with in vitro assays and progressing to more complex biological systems to establish a compound's mechanism of action, target engagement, and potential efficacy.
The requested outline focuses on key aspects of pre-clinical validation:
In Vivo Pre-clinical Proof-of-Concept Studies in Animal Models:This stage is essential for understanding a compound's behavior in a whole organism. The specific subsections highlight the necessary depth of such an investigation:
Dose-Response Relationships for Molecular Endpoints in Animal Models:This is critical for determining the optimal concentration range for achieving the desired biological effect.
The absence of any published data for this compound across these fundamental areas of pre-clinical research indicates that either the compound has not been subjected to this level of investigation, the research is in very early, unpublished stages, or the findings are proprietary and have not been disclosed to the public domain.
While research exists for structurally similar compounds, such as other chlorinated isoquinoline (B145761) and quinoline (B57606) derivatives, these findings cannot be extrapolated to this compound due to the high degree of structural specificity in drug-target interactions.
Therefore, a detailed article on the pre-clinical pharmacodynamic and proof-of-concept studies of this compound cannot be generated at this time. The scientific community awaits the publication of relevant data to elucidate the potential of this specific chemical entity.
Analytical Methodologies for the Research and Characterization of 7 Chloro 1,2 Dihydroisoquinolin 3 4h One
Chromatographic Techniques for Purity Assessment and Quantification in Research
Chromatography is an indispensable tool in the analytical laboratory for separating, identifying, and quantifying the components of a mixture. For 7-Chloro-1,2-dihydroisoquinolin-3(4H)-one, various chromatographic methods are utilized to assess its purity after synthesis and to quantify it in different matrices.
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile compounds like this compound. The development of a robust HPLC method is critical for separating the target compound from any starting materials, byproducts, or degradation products.
A typical method would employ a reversed-phase approach, which is well-suited for moderately polar compounds. The stationary phase is often a C18-bonded silica (B1680970) column, offering excellent hydrophobic retention and separation capabilities. The mobile phase is usually a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to ensure the efficient elution of all components, from polar impurities to the less polar main compound. Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits maximum absorbance, determined by its chromophoric isoquinolinone ring system. Method validation would confirm its accuracy, precision, and linearity over a specified concentration range. researchgate.net
Table 1: Example HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
This table presents a representative set of starting conditions for method development.
While HPLC is ideal for the primary compound, Gas Chromatography (GC) is the preferred method for identifying and quantifying volatile organic compounds (VOCs). In the context of this compound synthesis, GC is used to test for residual solvents (e.g., dichloromethane, toluene, ethyl acetate) that are used during the reaction and purification steps. nih.gov The analysis ensures that the final compound meets the required purity standards for subsequent research applications.
The sample is typically dissolved in a high-purity solvent and injected into the GC, where it is vaporized. The volatile components travel through a capillary column coated with a stationary phase (e.g., a polysiloxane). Separation is based on the boiling points and polarities of the components. A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to hydrocarbons. For definitive identification, GC can be coupled with a Mass Spectrometer (GC-MS). nih.gov
The structure of this compound itself is achiral. However, if derivatives are synthesized that introduce a stereocenter—for instance, by adding a substituent at the C4 position—the resulting enantiomers would require separation. nih.gov Chiral chromatography is the definitive technique for this purpose. youtube.com
This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. sigmaaldrich.comyoutube.com Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used and are known for their broad applicability. libretexts.org The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is critical for achieving optimal separation. libretexts.orgnih.gov The ability to isolate and test individual enantiomers is crucial, as they often exhibit different pharmacological and toxicological profiles.
Mass Spectrometry (MS) Applications in Research on this compound
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for the structural elucidation of molecules and for highly sensitive quantification.
When this compound is studied in a biological system, it may be metabolized into various other compounds. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is used to identify these metabolites as well as any impurities from the synthesis. nih.gov
The LC separates the components of the mixture, which are then ionized (e.g., using electrospray ionization - ESI) and introduced into the mass spectrometer. The instrument accurately measures the mass of the parent ion, allowing for the determination of its elemental formula. Further structural information is obtained using tandem mass spectrometry (MS/MS). In this process, the parent ion is fragmented, and the masses of the resulting fragment ions are measured. nih.gov This fragmentation pattern provides a "fingerprint" that helps to deduce the molecule's structure and identify the sites of metabolic modification (e.g., hydroxylation, glucuronidation).
For Absorption, Distribution, Metabolism, and Excretion (ADME) studies, it is necessary to measure the concentration of this compound in biological matrices like plasma or urine. mdpi.comhelsinki.fi Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this type of quantitative bioanalysis due to its exceptional sensitivity and selectivity. bioanalysis-zone.comsci-hub.se
The method involves adding a known amount of an internal standard—often a stable isotope-labeled version of the analyte—to the sample. researchgate.net Following sample preparation to remove proteins and other interferences, the extract is analyzed by LC-MS/MS. nih.gov The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where it selectively monitors a specific fragmentation of the parent ion to a product ion for both the analyte and the internal standard. researchgate.net This high degree of selectivity minimizes interference from the complex biological matrix, allowing for accurate and precise quantification even at very low concentrations. nih.govnih.gov
Table 2: Example LC-MS/MS Parameters for Quantification in Plasma
| Parameter | Condition |
|---|---|
| LC System | UPLC (Ultra-Performance Liquid Chromatography) |
| Column | C18, 50 mm x 2.1 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | Analyte: [M+H]+ → Product Ion |
| Internal Standard | Stable Isotope Labeled Analyte: [M+H]+ → Product Ion |
This table outlines typical parameters for a quantitative LC-MS/MS assay used in ADME studies.
High-Resolution Mass Spectrometry for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of synthetic compounds, providing a highly accurate measurement of the mass-to-charge ratio (m/z). This precision allows for the determination of the elemental formula of a molecule, a critical step in confirming its identity. For this compound, with a molecular formula of C₉H₈ClNO, the expected monoisotopic mass is 181.0294 atomic mass units.
While specific HRMS data for this compound is not detailed in the provided search results, the utility of this technique is well-documented for analogous structures. For instance, in the characterization of similar heterocyclic compounds, HRMS is routinely used to confirm the elemental composition. rsc.org An Agilent QTOF 6540 MS or a Thermo Scientific LTQ Orbitrap XL equipped with an electrospray source are examples of instruments capable of achieving the required resolution for such determinations. rsc.org
The table below illustrates the kind of data that would be obtained from an HRMS analysis of this compound, alongside data for a related compound as an example.
| Compound Name | Molecular Formula | Calculated m/z (M+H)⁺ | Found m/z (M+H)⁺ | Source |
| This compound | C₉H₈ClNO | 182.0367 | Data not available | |
| 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-6-methoxy-4H-benzo[d] rsc.orgiosrjournals.orgoxazin-4-one | C₁₈H₁₇N₂O₃ | 309.1234 | 309.1232 | rsc.org |
Spectroscopic Techniques for Structural Confirmation and Mechanistic Studies
Spectroscopic techniques are fundamental in the structural elucidation of novel chemical entities. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and UV-Visible spectroscopy, along with X-ray crystallography, provide complementary information to build a complete picture of the molecule's architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in the molecule can be determined.
For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the protons of the dihydroisoquinolinone core. The splitting patterns of these signals would provide information about the substitution pattern on the aromatic ring and the connectivity within the heterocyclic ring. Similarly, the ¹³C NMR spectrum would show a specific number of signals corresponding to the unique carbon atoms in the molecule, with their chemical shifts indicating their electronic environment (e.g., aromatic, aliphatic, carbonyl).
While specific NMR data for this compound is not available in the provided search results, data for related compounds, such as 7-chloro-4-hydrazinoquinoline, are available and demonstrate the application of this technique. chemicalbook.com The table below outlines the expected NMR data for the target compound, with data for a related compound provided for context.
| Compound Name | Nucleus | Key Chemical Shifts (δ, ppm) | Solvent | Source |
| This compound | ¹H | Data not available | ||
| This compound | ¹³C | Data not available | ||
| 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-7-methoxy-4H-benzo[d] rsc.orgiosrjournals.orgoxazin-4-one | ¹H | 7.92 (dd, J = 7.5 Hz, J = 1.8 Hz, 1H), 7.25-7.18 (m, 4H), 6.74-6.71 (m, 2H), 4.88 (s, 2H), 3.97 (t, J = 6.0 Hz, 2H), 3.89 (s, 3H), 2.98 (t, J = 6.0 Hz, 2H) | CDCl₃ | rsc.org |
| 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-7-methoxy-4H-benzo[d] rsc.orgiosrjournals.orgoxazin-4-one | ¹³C | 166.6, 159.4, 153.9, 153.3, 134.2, 132.4, 130.3, 128.5, 126.8, 126.5, 126.3, 113.2, 105.4, 105.2, 55.6, 46.0, 41.8, 28.6 | CDCl₃ | rsc.org |
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. For this compound, key characteristic absorption bands would be expected in the IR spectrum. These would include a strong absorption for the carbonyl (C=O) group of the lactam, typically in the range of 1650-1680 cm⁻¹, and absorptions corresponding to the N-H bond, C-H bonds of the aromatic and aliphatic portions, and the C-Cl bond.
The application of these techniques has been demonstrated for similar molecules. For example, in the study of 7-chloro-4-hydroxy-3-quinolinecarboxylic acid, FT-IR and FT-Raman spectra were used to identify its vibrational frequencies. iosrjournals.org The table below summarizes the expected key IR absorptions for this compound, with comparative data from a related compound.
| Compound Name | Functional Group | Expected/Observed IR Absorption (cm⁻¹) | Source |
| This compound | C=O (Lactam) | ~1650-1680 | |
| This compound | N-H | ~3200-3400 | |
| This compound | C-Cl | ~600-800 | |
| 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-7-methoxy-4H-benzo[d] rsc.orgiosrjournals.orgoxazin-4-one | C=O | 1744 | rsc.org |
| 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-7-methoxy-4H-benzo[d] rsc.orgiosrjournals.orgoxazin-4-one | Aromatic C-H | 2929 | rsc.org |
UV-Visible Spectroscopy for Concentration Determination and Interaction Studies
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is often used to determine the concentration of a substance in solution, based on the Beer-Lambert law. The wavelength of maximum absorption (λ_max) is characteristic of the electronic structure of the molecule. For this compound, the aromatic isoquinoline (B145761) core is expected to give rise to distinct absorption bands in the UV region. While specific λ_max values for this compound are not available in the provided search results, studies on related quinoline (B57606) derivatives demonstrate the use of UV-Visible spectroscopy in this context.
| Compound Name | Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Source |
| This compound | Data not available | Data not available | Data not available |
X-ray Crystallography for Solid-State Structure Determination of this compound and its Complexes
X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. This method can definitively establish the molecular structure, including bond lengths, bond angles, and stereochemistry. Obtaining single crystals of sufficient quality is a prerequisite for this analysis.
Although no X-ray crystal structure has been reported for this compound in the provided search results, the crystal structure of a related compound, 7-Chloro-1,2-dihydro-furo[2,3-c]isoquinolin-5-amine, has been determined. nih.govresearchgate.net This analysis revealed a planar fused-ring system with molecules connected by N-H···O hydrogen bonds. nih.govresearchgate.net Such an analysis for this compound would provide invaluable information about its solid-state conformation and intermolecular interactions. The table below presents the crystallographic data for the related compound as an example of the data that would be obtained.
| Compound Name | Crystal System | Space Group | Key Unit Cell Parameters | Source |
| This compound | Data not available | Data not available | Data not available | |
| 7-Chloro-1,2-dihydro-furo[2,3-c]isoquinolin-5-amine | Orthorhombic | Pca2₁ | a = 7.2948(6) Å, b = 12.0703(11) Å, c = 10.8869(8) Å, V = 958.60(14) ų | nih.gov |
Future Directions and Emerging Research Avenues for 7 Chloro 1,2 Dihydroisoquinolin 3 4h One
Exploration of Novel Synthetic Pathways and Methodologies for Enhanced Efficiency
The development of efficient, scalable, and versatile synthetic routes is paramount for enabling extensive biological evaluation. While specific methods for 7-Chloro-1,2-dihydroisoquinolin-3(4H)-one are not extensively documented, research into related scaffolds offers several promising strategies. Future work could focus on adapting and optimizing these modern synthetic methodologies to improve the accessibility of the target compound and its derivatives.
Key approaches from related compounds that could be adapted include:
The Castagnoli-Cushman Reaction (CCR): This multicomponent reaction has been successfully used to synthesize 1-oxo-3,4-dihydroisoquinoline-4-carboxamides from homophthalic anhydrides and imines. nih.gov Adapting this reaction could provide a convergent and efficient route to the isoquinolinone core.
Oxidative α-Functionalization: Recent studies have shown that 2-aryl-1,2,3,4-tetrahydroisoquinolines can be oxidized to the corresponding 3,4-dihydroisoquinolones using a heterogeneous copper nanocatalyst and molecular oxygen as a green oxidant. acs.org This method could potentially be applied to a suitably substituted tetrahydroisoquinoline precursor to yield this compound.
Diels-Alder/Retro-Diels-Alder Strategy: An efficient synthesis of a functionalized 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid was achieved using a key step involving a Diels-Alder/retro-Diels-Alder reaction between a dimedone derivative and a chlorotetrolic ester to form the core benzene (B151609) ring with the necessary substitution pattern. researchgate.net
| Synthetic Methodology | Key Precursors/Reaction Type | Potential Advantages for Target Compound | Reference |
|---|---|---|---|
| Castagnoli-Cushman Reaction | Homophthalic anhydrides, imines | High convergence, allows for diverse substitutions at N-2 and C-4. | nih.gov |
| Oxidative α-Functionalization | N-aryl tetrahydroisoquinolines, CuNPs/MagSilica catalyst, O2 | Utilizes a green oxidant (O2), potential for direct conversion from a THIQ scaffold. | acs.org |
| Truce-Smiles Rearrangement | 2-(3-cyanopropoxy)benzonitriles, base | One-step formation of complex heterocyclic skeletons. An electron-withdrawing chlorine atom was found to be favorable for this reaction. nih.gov | nih.gov |
Discovery of Unconventional Biological Targets and Therapeutic Applications Beyond Current Scope
The tetrahydroisoquinoline (THIQ) scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. nih.govrsc.org This suggests that this compound could have significant therapeutic potential across various disease areas. Future research should involve broad biological screening to uncover novel activities.
Potential therapeutic areas to explore, based on activities of related compounds, include:
Antiviral Agents: Derivatives of 1-oxo-1,2-dihydroisoquinoline have been identified as potential inhibitors of the West Nile Virus (WNV) protease. researchgate.net Furthermore, the structural similarity to chloroquine, which has known antiviral properties, suggests that THIQ derivatives could be explored for activity against various viruses. mdpi.com
Anticancer Agents: The THIQ framework is present in numerous compounds with anticancer properties. nih.gov For instance, 1-oxo-3,4-dihydroisoquinoline-4-carboxamides have been developed as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a key target in cancer therapy. nih.gov Other 7-chloroquinoline (B30040) derivatives have also shown broad cytotoxic activity against numerous cancer cell lines. nih.govmdpi.com
Metabolic Diseases: A series of 2,7-substituted (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids were identified as dual-acting agents, functioning as partial agonists of peroxisome proliferator-activated receptor γ (PPARγ) and inhibitors of protein-tyrosine phosphatase 1B (PTP-1B), making them candidates for treating type 2 diabetes. nih.gov
Agrochemicals: In a novel application, derivatives of 3,4-dihydroisoquinolin-1(2H)-one were synthesized and found to have significant antioomycete activity against the plant pathogen Pythium recalcitrans. nih.gov
| Related Scaffold | Biological Target/Application | Reference |
|---|---|---|
| 1-Oxo-1,2-dihydroisoquinoline | West Nile Virus (WNV) protease inhibition | researchgate.net |
| 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide | Poly(ADP-ribose) polymerase (PARP) inhibition | nih.gov |
| Tetrahydroisoquinoline (THIQ) | KRas inhibition (Anticancer) | nih.gov |
| 3,4-Dihydroisoquinolin-1(2H)-one | Antioomycete (Agrochemical) | nih.gov |
| (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | PPARγ agonism / PTP-1B inhibition (Antidiabetic) | nih.gov |
Integration of Advanced Computational Approaches for Rational Design and Prediction
Computational chemistry offers powerful tools to accelerate the drug discovery process. For this compound, these approaches can guide the synthesis of new derivatives with improved potency and pharmacokinetic properties. Future research should leverage these in silico methods for rational design.
Molecular Docking and Structure-Activity Relationships (SAR): If a biological target is identified, docking simulations can predict the binding mode of this compound. This was effectively used to understand the SAR of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides as PARP inhibitors. nih.gov These insights would allow for the rational design of substitutions on the isoquinolinone core to enhance binding affinity.
ADME Prediction: Computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of virtual compounds before they are synthesized. This approach was used to guide the design of chloroquinoline hybrids with favorable metabolic stability. nih.gov Applying these models to a virtual library of this compound derivatives would help prioritize candidates with better drug-like characteristics.
Development of Advanced Analytical Techniques for Deeper Mechanistic Insights
Understanding how a molecule exerts its biological effect requires sophisticated analytical methods. While standard techniques like NMR and mass spectrometry are essential for structural confirmation, advanced methods will be needed to probe the mechanism of action of this compound.
Future avenues could include:
X-ray Crystallography: Obtaining a crystal structure of the compound bound to its biological target would provide the ultimate mechanistic insight at the atomic level, guiding further optimization. This technique has been used to elucidate the structure of related heterocyclic systems. nih.gov
Advanced Mass Spectrometry: Techniques such as hydrogen-deuterium exchange mass spectrometry (HDX-MS) could be employed to map the binding interface between the compound and its target protein, revealing conformational changes upon binding.
Specialized NMR Techniques: Saturation transfer difference (STD) NMR and Water-LOGSY experiments can be used to confirm direct binding to a target protein and identify the parts of the molecule that are in close contact with the receptor, even for weak interactions.
Potential for Derivatization towards Multi-target Ligands or PROTACs
The modular nature of the isoquinolinone scaffold makes it an attractive starting point for developing more complex therapeutic agents. Two emerging strategies are the design of multi-target ligands and Proteolysis-Targeting Chimeras (PROTACs).
Multi-target Ligands: Given the broad bioactivity of the THIQ core, it is conceivable that derivatives of this compound could be designed to interact with multiple, related targets (e.g., several kinases) or distinct targets involved in a disease pathway. This approach can lead to enhanced efficacy or overcome resistance mechanisms.
PROTACs: PROTAC technology is a revolutionary approach that uses a hetero-bifunctional molecule to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.gov If this compound is found to bind to a protein of therapeutic interest, it could be derivatized to function as the target-binding moiety of a PROTAC. This would involve attaching a chemical linker and a ligand for an E3 ligase (e.g., VHL or Cereblon). This strategy has been successfully applied to other heterocyclic cores to induce the degradation of oncoproteins like EGFR. smolecule.com
Consideration for Radiosynthesis of this compound for Imaging or Tracing Studies
Molecular imaging techniques like Positron Emission Tomography (PET) are invaluable tools in both preclinical research and clinical diagnostics. Radiolabeling this compound would enable non-invasive studies of its biodistribution, target engagement, and pharmacokinetics in living subjects.
A highly relevant study demonstrated the successful radiosynthesis and preclinical evaluation of a Gallium-68 (⁶⁸Ga)-labeled tetrahydroisoquinoline-based ligand for PET imaging of the C-X-C chemokine receptor type 4 (CXCR4). nih.gov The synthesis involved conjugating the THIQ derivative to a chelator, which was then radiolabeled with ⁶⁸Ga. nih.gov
| Parameter | Reported Data for [⁶⁸Ga]Ga-TD-01 | Implication for Target Compound |
|---|---|---|
| Radiolabeling Isotope | Gallium-68 (⁶⁸Ga) | A feasible isotope for labeling. Alternatively, Fluorine-18 (¹⁸F) could be incorporated via a prosthetic group. |
| Radiochemical Yield | 36.33 ± 1.50% | Provides a benchmark for synthesis optimization. |
| Radiochemical Purity | > 99% | Demonstrates that high purity can be achieved after purification (e.g., by HPLC). |
| In Vitro Stability | > 95% remained intact up to 4 hours in PBS and human plasma. | Suggests the scaffold is stable enough for in vivo imaging studies. |
A similar strategy could be applied to this compound. Alternatively, the structure could be modified to incorporate a fluorine atom for labeling with the common PET isotope ¹⁸F, which offers the advantage of a longer half-life. nih.gov Such radiotracers would be powerful tools for visualizing drug-target interactions in real-time.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of 7-Chloro-1,2-dihydroisoquinolin-3(4H)-one?
- Methodological Answer : Synthesis optimization requires strict control of reaction conditions. Key parameters include:
- Temperature : Maintain precise thermal control to avoid side reactions (e.g., decomposition or polymerization).
- Solvent Selection : Dichloromethane or ethanol are commonly used due to their polarity and compatibility with intermediates .
- Catalysts : Acidic or basic catalysts (e.g., HCl or KOH) may accelerate cyclization or condensation steps, depending on the synthetic route .
- Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track progress and adjust conditions in real-time.
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR provide structural confirmation by resolving aromatic protons, chlorinated carbons, and ketone groups. For example, the carbonyl (C=O) signal typically appears at ~170-190 ppm in ¹³C NMR .
- High-Resolution Mass Spectrometry (HRMS) : Ensures molecular formula accuracy (e.g., [M+H]⁺ peak matching theoretical mass within 5 ppm error) .
- Melting Point Analysis : Determines purity; deviations >2°C from literature values indicate impurities .
Q. How can researchers ensure purity during isolation and purification?
- Methodological Answer :
- Recrystallization : Use solvent pairs (e.g., ethanol/water) to remove impurities.
- Column Chromatography : Optimize mobile phase polarity (e.g., hexane/ethyl acetate gradients) for effective separation .
- HPLC-PDA : Employ reverse-phase columns (C18) with UV detection at λ ~254 nm to quantify purity (>95% is standard for biological assays) .
Advanced Research Questions
Q. How can computational methods enhance the design of this compound derivatives with targeted bioactivity?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict feasible synthetic routes and transition states .
- Molecular Docking : Screen derivatives against enzyme targets (e.g., acetylcholinesterase) to prioritize candidates with high binding affinity .
- SAR Analysis : Modify substituents (e.g., chloro, methoxy groups) and correlate with activity data to identify pharmacophores .
Q. What strategies resolve contradictory data in spectroscopic characterization?
- Methodological Answer :
- Cross-Validation : Combine NMR, HRMS, and IR to confirm functional groups. For instance, a ketone C=O peak in IR (~1680 cm⁻¹) should align with NMR/HRMS data .
- Dynamic NMR : Resolve tautomeric equilibria or conformational isomers causing split signals .
- Computational NMR Prediction : Tools like ACD/Labs or Gaussian simulate spectra to validate experimental results .
Q. How can researchers mechanistically study the interaction of this compound with biological targets?
- Methodological Answer :
- In Vitro Enzymatic Assays : Measure IC₅₀ values against enzymes (e.g., acetylcholinesterase) using Ellman’s method .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to infer interaction modes .
- X-ray Crystallography : Co-crystallize the compound with its target to visualize binding poses (if crystallization is feasible) .
Q. What experimental frameworks are effective for scaling up synthesis while maintaining yield?
- Methodological Answer :
- Flow Chemistry : Improve heat/mass transfer and reduce reaction times for high-throughput synthesis .
- Design of Experiments (DoE) : Apply factorial design to optimize variables (temperature, catalyst loading) systematically .
- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to adjust conditions dynamically during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
